(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole
Overview
Description
(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole is a complex organic compound featuring a tetrazole ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole typically involves multiple steps:
Formation of the Oxirane Group: The oxirane group can be introduced via epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (mCPBA).
Tetrazole Ring Formation: The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles under specific conditions, often using catalysts like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation reactions to form diols.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The oxirane group is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxirane group under mild conditions.
Major Products:
Diols: from oxidation of the oxirane group.
Amines: from reduction of the tetrazole ring.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of tetrazole and oxirane-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole involves its interaction with molecular targets through its functional groups:
Oxirane Group: The oxirane group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Tetrazole Ring: The tetrazole ring can interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
- 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide
- 2-(1-(2-(oxiran-2-ylmethoxy)ethoxy)cyclohexyloxy)ethanol
Comparison:
- Structural Differences: While similar compounds may share the oxirane group, the presence of the tetrazole ring in (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole provides unique chemical properties and reactivity.
- Unique Applications: The combination of the oxirane and tetrazole functionalities in this compound offers distinct advantages in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-5-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-13-11(12-14-15)9-4-2-3-5-10(9)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXRFVPNTLQJJL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=CC=CC=C2OC[C@@H]3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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